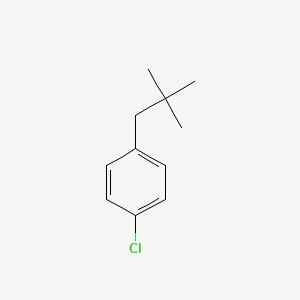

1-Chloro-4-(2,2-dimethylpropyl)benzene

Description

Contextual Overview of Chlorinated Aromatic Hydrocarbons in Organic Chemistry

Chlorinated aromatic hydrocarbons are organic compounds that contain chlorine atoms attached to an aromatic ring system. wikipedia.orgtaylorandfrancis.com This class of molecules is significant both academically and industrially. The carbon-chlorine bond on an aromatic ring is generally stable, lending these compounds persistence in various environments. wikipedia.org They are widely utilized as intermediates in the synthesis of a broad range of products, including pharmaceuticals, agricultural chemicals, and paints. eurochlor.org

From a chemical perspective, the chlorine atom acts as a deactivating yet ortho-, para-directing group in electrophilic aromatic substitution reactions. This dual behavior arises from the interplay between its inductive and resonance effects. The high electronegativity of chlorine withdraws electron density from the benzene (B151609) ring inductively, making it less reactive than benzene itself. However, the lone pairs of electrons on the chlorine atom can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions.

Significance of Branched Alkyl Substituents on Aromatic Systems

Alkyl groups attached to an aromatic ring are typically activating, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. They direct incoming electrophiles to the ortho and para positions. However, the structure of the alkyl group, particularly the presence of branching, introduces significant steric effects. libretexts.org

Branched alkyl substituents, such as the 2,2-dimethylpropyl (neopentyl) group found in 1-Chloro-4-(2,2-dimethylpropyl)benzene, are particularly notable for their steric hindrance. fiveable.me The bulky nature of the neopentyl group can physically obstruct the positions on the ring closest to it (the ortho positions). masterorganicchemistry.com This steric crowding makes it more difficult for an incoming electrophile to attack at the ortho position, leading to a strong preference for substitution at the less hindered para position. libretexts.org This phenomenon is crucial for controlling the regioselectivity of reactions involving heavily substituted aromatic compounds.

| Property | Value |

|---|---|

| Molecular Formula | C11H15Cl |

| Molecular Weight | 182.69 g/mol |

| CAS Number | Not explicitly available |

| Appearance | Expected to be a liquid or low-melting solid |

Scope and Academic Relevance of Research on this compound

While direct research on this compound is not extensively documented, its structure makes it a molecule of significant academic relevance for several reasons. It serves as an excellent model compound for investigating the fundamental principles of electrophilic aromatic substitution on disubstituted benzenes where both steric and electronic factors are at play.

The academic scope of this compound includes:

Investigating Steric Effects: The bulky neopentyl group provides a clear case for studying the impact of steric hindrance on the regioselectivity of aromatic substitution reactions. Research would focus on quantifying the ortho/para product ratio in various electrophilic substitution reactions (e.g., nitration, halogenation, acylation) and comparing it to less hindered analogues.

Exploring Synthetic Methodologies: The inherent challenge of introducing a neopentyl group without carbocation rearrangement makes this compound a target for developing novel synthetic strategies. Research in this area would focus on circumventing the rearrangement, perhaps through alternative catalytic systems or synthetic pathways that avoid the formation of a free primary carbocation. researchgate.net

Mechanistic Studies: The compound and its analogues are ideal substrates for probing the mechanisms of carbocation rearrangements. acs.org Isotope labeling studies, kinetic analyses, and computational modeling could be employed to further elucidate the transition states and intermediates involved in the neopentyl rearrangement during reactions like Friedel-Crafts alkylation.

In essence, the academic relevance of this compound lies not in its widespread application, but in its utility as a tool for teaching and exploring core concepts in physical organic chemistry, reaction mechanisms, and synthetic strategy.

Structure

3D Structure

Properties

CAS No. |

26110-93-0 |

|---|---|

Molecular Formula |

C11H15Cl |

Molecular Weight |

182.69 g/mol |

IUPAC Name |

1-chloro-4-(2,2-dimethylpropyl)benzene |

InChI |

InChI=1S/C11H15Cl/c1-11(2,3)8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3 |

InChI Key |

WKGSEEIZUQHILS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 4 2,2 Dimethylpropyl Benzene

Friedel-Crafts Alkylation as a Primary Synthetic Routequora.comdoubtnut.com

The Friedel-Crafts alkylation reaction, developed by Charles Friedel and James Crafts in 1877, introduces an alkyl group onto an aromatic ring. wikipedia.org For the synthesis of 1-Chloro-4-(2,2-dimethylpropyl)benzene, this involves the reaction of chlorobenzene (B131634) with an appropriate alkylating agent, such as neopentyl chloride (1-chloro-2,2-dimethylpropane), in the presence of a strong Lewis acid catalyst. quora.comvedantu.com

Mechanistic Pathways of Carbocation Formation and Rearrangement

The mechanism of the Friedel-Crafts alkylation is a multi-step process involving the generation of a potent electrophile that subsequently attacks the electron-rich aromatic ring. vedantu.commt.com However, a significant challenge in the synthesis of the target molecule via this route is the high propensity for carbocation rearrangement. vedantu.comchemistrysteps.com

The reaction is initiated by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the alkyl halide. vedantu.com The Lewis acid coordinates with the halogen atom of the alkylating agent (neopentyl chloride), polarizing the C-Cl bond. youtube.comyoutube.com This interaction facilitates the departure of the halide ion, leading to the formation of an electrophilic carbocation or a highly reactive carbocation-like complex (R---X---AlCl₃). wikipedia.orgmt.com This generated electrophile is necessary to overcome the aromatic stability of the chlorobenzene ring.

A significant complication in the synthesis of this compound is the rearrangement of the initially formed carbocation. chemistrysteps.com The reaction of neopentyl chloride with AlCl₃ generates a primary neopentyl carbocation. Primary carbocations are inherently unstable and readily rearrange to form more stable carbocations. chemistrysteps.commasterorganicchemistry.com

In this specific reaction, the primary neopentyl carbocation undergoes a rapid intramolecular rearrangement known as a 1,2-methyl shift (a type of Whitmore 1,2-shift). wikipedia.orglibretexts.org A methyl group from the carbon adjacent to the positively charged carbon shifts, with its bonding electron pair, to the electron-deficient carbon. This process transforms the unstable primary carbocation into a much more stable tertiary carbocation (the tert-pentyl or 1,1-dimethylpropyl carbocation). libretexts.org Because this rearrangement is energetically favorable, the subsequent alkylation of chlorobenzene proceeds almost exclusively with this rearranged electrophile, yielding 1-chloro-4-(1,1-dimethylpropyl)benzene as the major product instead of the desired this compound. wikipedia.orgchemistrysteps.com

| Alkylating Agent | Initial Carbocation (Primary) | Rearranged Carbocation (Tertiary) | Expected Product | Actual Major Product |

|---|---|---|---|---|

| Neopentyl chloride | (CH₃)₃CCH₂⁺ | CH₃CH₂(CH₃)₂C⁺ | This compound | 1-Chloro-4-(1,1-dimethylpropyl)benzene |

Regiochemistry: The chlorine atom on the chlorobenzene ring is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution. youtube.com This means the incoming electrophile (the rearranged tert-pentyl carbocation) will be directed to the positions ortho and para to the chlorine atom. The reaction, therefore, produces a mixture of 1-chloro-2-(1,1-dimethylpropyl)benzene and 1-chloro-4-(1,1-dimethylpropyl)benzene. youtube.com Due to steric hindrance between the bulky alkyl group and the adjacent chlorine atom, the para-substituted isomer is typically the major product. youtube.com

Stereochemistry: The synthesis of this compound via this pathway does not generate any new chiral centers, so stereochemical considerations are not a primary concern in this specific reaction.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing a Friedel-Crafts alkylation reaction involves manipulating various parameters to maximize the yield of the desired product and enhance its selectivity (e.g., para vs. ortho). acs.org However, due to the facile nature of the carbocation rearrangement, optimizing for the non-rearranged product, this compound, is exceptionally challenging.

Temperature: Reaction temperature is a critical parameter. Generally, lower temperatures can favor the formation of the para isomer over the ortho isomer in Friedel-Crafts alkylations. researchgate.net However, even at reduced temperatures, preventing the 1,2-methyl shift of the neopentyl carbocation is difficult. chemistrysteps.com Increasing the temperature often leads to more side reactions and potentially more rearrangement, without significantly improving the yield of the desired non-rearranged product. researchgate.net

Reaction Time: The duration of the reaction must be carefully controlled. A significant drawback of Friedel-Crafts alkylation is polyalkylation. quora.com The product, an alkylated chlorobenzene, contains an electron-donating alkyl group which makes the ring more reactive than the starting chlorobenzene. Consequently, the product can undergo further alkylation, leading to di- or poly-substituted byproducts. Shorter reaction times can help minimize this issue, though this must be balanced with achieving a reasonable conversion of the starting material.

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Higher temperatures increase reaction rate but may decrease para-selectivity and promote side reactions. researchgate.net | Lower temperatures are often used to maximize the para/ortho ratio. |

| Reaction Time | Longer reaction times can lead to polyalkylation as the product is more reactive than the reactant. quora.com | Should be minimized to prevent the formation of polysubstituted products. |

| Catalyst Concentration | Higher catalyst concentration can increase reaction rate but also the likelihood of side reactions. acs.org | Use the minimum amount of catalyst required for an efficient reaction. |

Substrate to Catalyst Ratios

In the context of Friedel-Crafts alkylation for synthesizing the target compound, a Lewis acid catalyst is essential to generate the electrophilic species from the alkylating agent. vedantu.com Typically, strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are employed. vedantu.comquora.com While Friedel-Crafts acylation reactions often necessitate stoichiometric amounts of the catalyst because the resulting ketone product forms a stable complex with the Lewis acid, alkylation reactions are, in principle, catalytic. wikipedia.org

However, the reactivity of the catalyst can be diminished by complexation with the substrate, product, or trace impurities. Therefore, the ratio of substrate to catalyst is a critical parameter that must be optimized to ensure efficient conversion while minimizing cost and potential side reactions. For the alkylation of chlorobenzene, which is a deactivated aromatic system, a higher catalyst loading may be required compared to the alkylation of more electron-rich arenes. The specific ratio would be determined empirically, balancing reaction rate against the increased likelihood of side reactions at higher catalyst concentrations.

| Reaction Type | Typical Catalyst | General Catalyst Ratio | Rationale |

|---|---|---|---|

| Alkylation | AlCl₃, FeCl₃ | Catalytic to excess | Catalyst is regenerated, but deactivation can occur. wikipedia.org |

| Acylation | AlCl₃ | Stoichiometric or greater | Product (ketone) forms a stable complex with the catalyst. wikipedia.org |

Solvent Effects and Anhydrous Conditions

The choice of solvent can significantly influence the outcome of a Friedel-Crafts alkylation. Solvents such as nitromethane (B149229) and carbon disulfide have been historically used in these reactions. researchgate.net The solvent should be inert under the reaction conditions and capable of dissolving both the substrates and the catalyst complex. For instance, nitrobenzene (B124822) can be used as a solvent for Friedel-Crafts reactions on less reactive substrates, although its own reactivity must be considered. quora.com

Crucially, Friedel-Crafts reactions must be conducted under strictly anhydrous conditions. askiitians.com Lewis acid catalysts like AlCl₃ react vigorously with water, which would lead to the decomposition of the catalyst and the termination of the reaction. quora.com The presence of moisture can hydrolyze the aluminum chloride to aluminum hydroxide, rendering it inactive as a catalyst. Therefore, all reagents and glassware must be thoroughly dried before use.

Mitigation of Side Reactions (e.g., Polyalkylation, Isomerization)

Two major side reactions plague Friedel-Crafts alkylations: polyalkylation and carbocation rearrangement (isomerization). libretexts.org

Polyalkylation occurs because the introduction of an alkyl group activates the aromatic ring, making the product more nucleophilic and thus more reactive than the starting material. quora.comlibretexts.org This leads to the addition of multiple alkyl groups to the same ring. libretexts.org A common strategy to suppress polyalkylation is to use a large excess of the aromatic substrate (in this case, chlorobenzene). libretexts.org By doing so, the probability of the electrophile encountering a molecule of the starting material is much higher than encountering an already alkylated product molecule.

Isomerization is a particularly significant challenge when using primary alkyl halides like neopentyl chloride (1-chloro-2,2-dimethylpropane). minia.edu.eg The Friedel-Crafts reaction proceeds via a carbocation or a carbocation-like intermediate. vedantu.com The initially formed primary neopentyl carbocation is highly unstable and prone to rearrangement to a more stable tertiary carbocation through a 1,2-methyl shift. minia.edu.eg Consequently, the alkylation of an aromatic ring with a neopentyl halide typically yields a product with a rearranged alkyl group, (1,1-dimethylpropyl)benzene, also known as tert-amylbenzene. minia.edu.egquora.com This makes the direct Friedel-Crafts alkylation an unsuitable method for the synthesis of this compound. An alternative to avoid this is to use Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction), as the acylium ion intermediate does not undergo rearrangement. stackexchange.com

| Side Reaction | Cause | Mitigation Strategy |

|---|---|---|

| Polyalkylation | Product is more reactive than the starting material. libretexts.org | Use a large excess of the aromatic substrate. libretexts.org |

| Isomerization | Rearrangement of the carbocation intermediate to a more stable form. minia.edu.eg | Use Friedel-Crafts acylation followed by reduction. stackexchange.com |

Alternative Synthetic Approaches

Given the significant challenges associated with the direct Friedel-Crafts alkylation for this specific target molecule, alternative synthetic strategies are more viable.

Direct Chlorination of 2,2-Dimethylpropylbenzene

A logical alternative approach is the direct electrophilic chlorination of 2,2-dimethylpropylbenzene (also known as neopentylbenzene). In this method, the alkylated benzene (B151609) is prepared first, and then the chlorine atom is introduced onto the aromatic ring. The 2,2-dimethylpropyl group is an activating group and directs incoming electrophiles to the ortho and para positions.

The reaction typically involves treating 2,2-dimethylpropylbenzene with chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk This reaction will produce a mixture of 1-chloro-2-(2,2-dimethylpropyl)benzene (ortho isomer) and this compound (para isomer). Due to steric hindrance from the bulky neopentyl group, the formation of the para isomer is generally favored over the ortho isomer. The resulting isomers would then need to be separated, for example, by distillation or chromatography.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Chloride Formation

Functionalization of Related Aromatic Systems (e.g., Chlorination of Alkyl Side Chains)

Another class of reactions involves the halogenation of the alkyl side chain of an aromatic compound. This typically proceeds via a free-radical mechanism, initiated by UV light or a radical initiator, in the presence of a halogenating agent like chlorine (Cl₂) or N-bromosuccinimide (NBS). orgoreview.comchemguide.co.uk This method is highly selective for the benzylic position—the carbon atom directly attached to the aromatic ring—because the resulting benzylic radical is stabilized by resonance with the benzene ring. orgoreview.com

However, this approach is not suitable for introducing a chlorine atom onto the side chain of 2,2-dimethylpropylbenzene in a useful manner for synthesizing the target compound. The 2,2-dimethylpropyl group has no hydrogen atoms at the benzylic position. Therefore, the characteristic benzylic radical cannot be formed, and the high selectivity of side-chain halogenation is lost. Under forcing conditions, chlorination might occur at other positions on the alkyl chain, but this would not lead to the desired aromatic chloride. orgoreview.comgoogle.com

Comparative Analysis of Synthetic Pathways in Terms of Efficiency and Scalability

The synthesis of this compound can be approached through several synthetic routes, each with distinct advantages and disadvantages concerning efficiency, cost-effectiveness, and scalability. The primary methodologies considered are Friedel-Crafts acylation followed by reduction, and transition-metal-catalyzed cross-coupling reactions such as the Kumada and Suzuki couplings. A comparative analysis of these pathways is crucial for selecting the most appropriate method for a given application, whether for laboratory-scale synthesis or industrial production.

Friedel-Crafts Acylation followed by Reduction

This classical two-step approach involves the initial acylation of chlorobenzene with pivaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one. youtube.comdoubtnut.com The subsequent reduction of the ketone functionality yields the desired this compound. Common reduction methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). chemistrysteps.com

Scalability: Friedel-Crafts acylations are well-established industrial processes and can be scaled up to produce large quantities of aryl ketones. beilstein-journals.org The availability and low cost of the starting materials (chlorobenzene, pivaloyl chloride, and aluminum chloride) make this route economically attractive for large-scale synthesis. However, the large amounts of aluminum chloride required, and the subsequent quenching and waste disposal, can present challenges on an industrial scale. The reduction step, particularly the Clemmensen reduction, can also be challenging to scale up due to the heterogeneous nature of the reaction and the use of mercury in the zinc amalgam.

Kumada Cross-Coupling

The Kumada coupling provides a more direct route to this compound by forming the carbon-carbon bond between a Grignard reagent and an organic halide. organic-chemistry.orgwikipedia.org In a potential synthetic pathway, a Grignard reagent derived from a neopentyl halide could be coupled with 1,4-dichlorobenzene, or alternatively, a 4-chlorophenyl Grignard reagent could be coupled with a neopentyl halide. This reaction is typically catalyzed by nickel or palladium complexes. arkat-usa.org

Scalability: The Kumada coupling has been successfully implemented in large-scale industrial processes, including pharmaceutical manufacturing. wikipedia.orgacs.orgacs.org The use of relatively inexpensive nickel catalysts can enhance the economic viability of this method on a large scale. rsc.org However, the handling of highly reactive Grignard reagents and the need for stringent anhydrous conditions can pose safety and operational challenges in a large-scale setting.

Suzuki Cross-Coupling

The Suzuki coupling is another powerful cross-coupling reaction that can be employed for the synthesis of the target molecule. organic-chemistry.org This would typically involve the reaction of a 4-chlorophenylboronic acid or one of its esters with a neopentyl halide, or vice versa, in the presence of a palladium catalyst and a base. mdpi.com

Efficiency: Suzuki couplings are renowned for their high yields, exceptional functional group tolerance, and mild reaction conditions. acs.org The use of stable and easily handled boronic acids and their derivatives contributes to the reliability and reproducibility of this method. organic-chemistry.org The reaction is generally highly selective, minimizing the formation of byproducts.

Scalability: The Suzuki coupling is one of the most widely used cross-coupling reactions in the pharmaceutical and fine chemical industries for large-scale synthesis. acs.orgmdpi.comacs.org The robustness and predictability of the reaction make it amenable to scale-up. While palladium catalysts can be expensive, the development of highly active catalysts allows for very low catalyst loadings, which mitigates the cost. mdpi.com Furthermore, advancements in catalyst technology and the use of more stable boronic esters have improved the scalability and safety of the process. acs.orgorgsyn.org

Comparative Data of Synthetic Pathways

| Synthetic Pathway | Key Steps | Typical Reagents | Typical Conditions | Efficiency (Yield) | Scalability |

| Friedel-Crafts Acylation & Reduction | 1. Acylation2. Reduction | 1. Chlorobenzene, Pivaloyl chloride, AlCl₃2. Zn(Hg), HCl (Clemmensen) | 1. 0-50 °C2. Reflux | Moderate to High (can be affected by isomer formation) | Good, but waste disposal and harsh reduction conditions can be challenging. |

| Kumada Coupling | C-C Bond Formation | 4-Chlorophenyl Grignard, Neopentyl halide, Ni or Pd catalyst | Room temperature to reflux | High | Good, but requires strict anhydrous conditions and handling of reactive Grignard reagents. |

| Suzuki Coupling | C-C Bond Formation | 4-Chlorophenylboronic acid, Neopentyl halide, Pd catalyst, Base | 80-110 °C | High to Excellent | Excellent, widely used in industry due to mild conditions and high functional group tolerance. |

The Friedel-Crafts acylation followed by reduction is a cost-effective option for large-scale production, provided that isomer separation and waste management are adequately addressed.

The Kumada coupling offers a more direct and efficient route, particularly if cost-effective nickel catalysts are employed, though it requires careful handling of sensitive reagents.

The Suzuki coupling stands out for its high efficiency, mild conditions, and excellent functional group tolerance, making it a highly reliable and scalable method, especially for applications where purity and process robustness are critical, despite the potential for higher initial catalyst costs. acs.orgmdpi.com

Chemical Reactivity and Transformational Chemistry of 1 Chloro 4 2,2 Dimethylpropyl Benzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The reaction typically proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu The rate of reaction and the position of substitution (regioselectivity) are strongly influenced by the electronic and steric properties of the substituents already present on the ring. libretexts.orglumenlearning.com

In 1-chloro-4-(2,2-dimethylpropyl)benzene, the regiochemical outcome of EAS reactions is determined by the combined directing effects of the chloro and the alkyl (neopentyl) groups.

2,2-Dimethylpropyl (Alkyl) Group: As an alkyl group, it is an electron-donating group (EDG) through the inductive effect (+I). lumenlearning.com This donation of electron density stabilizes the carbocation intermediate, thereby activating the ring and increasing the rate of reaction compared to unsubstituted benzene. libretexts.orgyoutube.com Alkyl groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgpressbooks.pub

Chloro Group: Halogens are a unique class of substituents. Due to their high electronegativity, they withdraw electron density from the ring inductively (-I effect), which deactivates the ring and slows the reaction rate. libretexts.orgpressbooks.pub However, they possess lone pairs of electrons that can be donated to the ring through resonance (+R effect). This resonance donation is most effective at stabilizing the carbocation intermediate when the electrophile attacks at the ortho and para positions. libretexts.org Consequently, the chloro group, while being a deactivator, is also an ortho, para-director. libretexts.orgpressbooks.pub

In the case of this compound, the two groups are in a para relationship. The activating alkyl group and the deactivating chloro group both direct incoming electrophiles to their respective ortho positions (the para positions being occupied). The positions ortho to the neopentyl group are meta to the chloro group, and vice-versa. In such competing scenarios, the more strongly activating group generally controls the regioselectivity. youtube.com Therefore, the electron-donating neopentyl group will preferentially direct substitution to positions 2 and 6.

| Substituent | Electronic Effect | Effect on Rate | Directing Influence |

|---|---|---|---|

| -C(CH₃)₃CH₂ (Neopentyl) | Electron Donating (Inductive, +I) | Activating | Ortho, Para |

| -Cl (Chloro) | Electron Withdrawing (Inductive, -I) Electron Donating (Resonance, +R) | Deactivating | Ortho, Para |

The 2,2-dimethylpropyl (neopentyl) group is exceptionally bulky due to the quaternary carbon atom adjacent to the CH₂ group. masterorganicchemistry.com This steric bulk presents a significant physical barrier to the approach of an electrophile at the adjacent ortho positions (carbons 2 and 6). nih.gov While electronic effects favor substitution at these sites, steric hindrance can counteract this preference, leading to a decreased reaction rate. nih.gov In many EAS reactions, a bulky substituent favors substitution at the less hindered para position; however, in this molecule, the para position is already blocked by the chlorine atom. libretexts.orgyoutube.com Therefore, electrophilic attack is forced to occur at the sterically encumbered ortho positions, which may require more vigorous reaction conditions compared to a similar compound with a smaller alkyl group like toluene (B28343). pressbooks.pubyoutube.com

The principles of directing effects and steric hindrance can be applied to predict the outcomes of specific EAS reactions.

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com For this compound, the reaction is directed by the neopentyl group to the ortho positions. Despite steric hindrance, the primary product expected is 2-nitro-1-chloro-4-(2,2-dimethylpropyl)benzene .

Sulfonation: This reaction involves using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring, with sulfur trioxide (SO₃) acting as the electrophile. byjus.com Similar to nitration, the sulfonation of this compound would yield the 2-sulfo-1-chloro-4-(2,2-dimethylpropyl)benzene isomer as the major product, governed by the same electronic and steric factors.

| Reaction | Reagents | Electrophile | Expected Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitro-1-chloro-4-(2,2-dimethylpropyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-Sulfo-1-chloro-4-(2,2-dimethylpropyl)benzene |

Reactions Involving the Chloro Substituent

The chlorine atom in this compound is an aryl halide, meaning it is bonded directly to an sp²-hybridized carbon of the aromatic ring. This structural feature makes it substantially less reactive in nucleophilic substitution reactions than its alkyl halide counterparts. libretexts.org

Aryl halides, including this compound, are generally considered inert to nucleophilic substitution via the classical SN1 and SN2 mechanisms that are common for alkyl halides. libretexts.orglibretexts.orglibretexts.org

SN2 Pathway: This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. organic-chemistry.org For an aryl halide, this pathway is impossible. The planar structure of the benzene ring and the electron density of the pi system sterically block the nucleophile from approaching the carbon-chlorine bond from the rear. libretexts.orglibretexts.org

SN1 Pathway: This mechanism proceeds through the formation of a carbocation intermediate after the leaving group departs. chemistrysteps.com The SN1 pathway is extremely unfavorable for aryl halides because it would require the formation of a highly unstable and high-energy phenyl cation. chemistrysteps.com

Under forcing conditions, such as very high temperatures or the use of extremely strong bases, nucleophilic aromatic substitution can occur through alternative mechanisms like addition-elimination or elimination-addition (benzyne), but these are distinct from SN1 and SN2 pathways. libretexts.orgorgosolver.com

When considering the classical SN1 and SN2 pathways, the structure of the aryl halide system presents insurmountable steric barriers to the SN2 mechanism. libretexts.orglibretexts.org The backside of the carbon atom bearing the chlorine is completely shielded by the benzene ring itself, making the concerted, bimolecular SN2 reaction non-viable. libretexts.org

Because the SN2 pathway is definitively ruled out on steric grounds, any hypothetical nucleophilic substitution proceeding through one of these two classical mechanisms would have to follow a unimolecular, SN1-type route. chemistrysteps.com However, it must be emphasized that this route is also extremely energetically unfavorable due to the instability of the aryl cation intermediate. chemistrysteps.com Therefore, while the steric hindrance of the ring makes an SN1 pathway the "only" theoretical possibility when compared directly against the impossible SN2 pathway, in practice, neither reaction occurs under typical nucleophilic substitution conditions. The steric bulk of the para-neopentyl group has no direct bearing on the accessibility of the C-Cl bond for a substitution reaction.

Nucleophilic Substitution Reactions (SN1/SN2 Pathways)

Solvent Effects on Reactivity

The choice of solvent plays a critical role in dictating the reaction pathway and rate for transformations involving this compound, particularly in nucleophilic substitution reactions. The departure of the chloride ion can lead to the formation of an ion pair. smolecule.com The nature of the solvent significantly influences the stability and fate of such intermediates.

In polar protic solvents , such as water or ethanol, the formation of carbocation intermediates is facilitated through solvation, promoting reactions with an SN1-like character. These solvents can stabilize the forming ion pairs, leading to complete dissociation and subsequent reaction with the solvent (solvolysis) to yield alcohols or ethers. smolecule.com

In contrast, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are also capable of stabilizing charged intermediates, which can be beneficial in metal-catalyzed reactions. For instance, in Buchwald-Hartwig aminations, solvents like toluene and DMF have been shown to be effective. chemrxiv.org The ability of the solvent to dissolve reactants and keep catalytic species in the active state is crucial for efficient transformation.

Finally, nonpolar solvents are less likely to support the formation of charged intermediates, potentially slowing down or inhibiting reactions that proceed through ionic pathways. However, they can be suitable for certain metal-catalyzed couplings where the mechanism does not rely heavily on charge separation.

The interplay between the solvent and the substrate's structure, particularly the steric hindrance from the neopentyl group, can fine-tune the reactivity and product distribution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

This compound is a viable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.netscispace.com

Heck Reaction : The Heck reaction couples aryl halides with alkenes. wikipedia.orgorganic-chemistry.org For this compound, this would involve its reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The bulky neopentyl group may influence the rate of oxidative addition and the stereochemical outcome of the reaction.

Sonogashira Coupling : This reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The coupling of this compound with an alkyne would yield an arylalkyne. wikipedia.org While traditional Sonogashira reactions use copper, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts. nih.govnih.gov The reaction is typically carried out under mild conditions with a base. wikipedia.orgnih.gov

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction of this compound with a primary or secondary amine would produce the corresponding N-arylated amine. This transformation is significant for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The choice of ligand for the palladium catalyst is critical for the reaction's success and scope. chemrxiv.orgwikipedia.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Heck Reaction | Alkene | Pd(0) complex, Base | C(sp²)–C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd(0) complex, Ligand, Base | C(sp²)–N |

Reductive Dehalogenation Methodologies

Reductive dehalogenation, or hydrodechlorination, involves the replacement of the chlorine atom in this compound with a hydrogen atom. This transformation is essentially a reduction of the aryl chloride. A common method to achieve this is through catalytic hydrogenation, using hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). smolecule.com This process effectively converts the aryl halide to the corresponding arene, in this case, neopentylbenzene.

Reactions at the Alkyl (2,2-dimethylpropyl) Moiety

The neopentyl side chain, while generally robust, contains benzylic hydrogens that can be targeted for specific chemical transformations.

Benzylic Oxidation Reactions

The carbon atom of the neopentyl group attached directly to the benzene ring is known as the benzylic carbon. The C-H bonds at this position are weaker than typical alkyl C-H bonds and are susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic position. masterorganicchemistry.comyoutube.com For this reaction to occur, there must be at least one benzylic hydrogen present. youtube.comyoutube.com In the case of this compound, the benzylic carbon has two hydrogens. Under harsh oxidative conditions, the entire alkyl group can be cleaved, leading to the formation of 4-chlorobenzoic acid. masterorganicchemistry.com

| Reagent | Product | Key Requirement |

|---|---|---|

| Potassium Permanganate (KMnO₄), Heat | 4-Chlorobenzoic acid | At least one benzylic hydrogen |

| Chromic Acid (H₂CrO₄) | 4-Chlorobenzoic acid | At least one benzylic hydrogen |

Side-Chain Functionalization and Derivatization

Beyond oxidation, the benzylic position of the neopentyl group can be a site for other functionalization reactions, such as benzylic bromination. This type of reaction typically proceeds via a free-radical mechanism. While specific studies on this compound are not detailed in the provided context, analogous reactions on similar alkylbenzenes suggest that reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could introduce a bromine atom at the benzylic position. This would yield 1-chloro-4-(1-bromo-2,2-dimethylpropyl)benzene, a versatile intermediate for further synthetic modifications.

Mechanistic Investigations of Complex Transformations

The mechanisms of the reactions involving this compound are generally well-understood from studies on analogous aryl halides.

Cross-Coupling Reactions : The catalytic cycles for palladium-catalyzed reactions like Heck, Sonogashira, and Buchwald-Hartwig are extensively studied. libretexts.orglibretexts.orgwikipedia.org They all initiate with the oxidative addition of the C-Cl bond to a Pd(0) species, forming a Pd(II) intermediate. libretexts.orglibretexts.org This is followed by steps specific to each reaction (e.g., migratory insertion for Heck, transmetalation for Sonogashira) and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.orglibretexts.org

Benzylic Oxidation : The mechanism of benzylic oxidation with reagents like KMnO₄ is complex but is understood to begin with the homolytic cleavage of a benzylic C-H bond, forming a resonance-stabilized benzylic radical. masterorganicchemistry.com This radical then undergoes further oxidation steps.

The steric bulk of the 2,2-dimethylpropyl group is a key feature that would be expected to influence the kinetics of these transformations. For instance, it may hinder the approach of reactants to the benzylic position or affect the coordination of the aryl halide to the metal center in cross-coupling reactions.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Chloro-4-(2,2-dimethylpropyl)benzene, both one-dimensional (¹H and ¹³C) and multidimensional NMR techniques provide a complete picture of the atomic arrangement.

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the neopentyl group's protons and the aromatic protons. The nine protons of the three methyl groups within the tert-butyl moiety are chemically equivalent and would appear as a sharp singlet, typically in the upfield region. The two benzylic protons, being adjacent to the bulky tert-butyl group, would also produce a singlet. The four protons on the para-substituted benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of an AA'BB' spin system, due to their coupling with adjacent aromatic protons.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. This includes the quaternary carbon and the methyl carbons of the neopentyl group, the benzylic methylene (B1212753) carbon, and the four distinct carbons of the chloro-substituted aromatic ring (two protonated and two quaternary).

Predicted ¹H and ¹³C NMR Chemical Shifts

| Predicted ¹H NMR Data | ||

|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -C(CH₃)₃ | ~0.9 - 1.0 | Singlet |

| -CH₂- | ~2.5 - 2.6 | Singlet |

| Aromatic H (ortho to alkyl) | ~7.1 - 7.2 | Doublet |

| Aromatic H (ortho to Cl) | ~7.2 - 7.3 | Doublet |

| Predicted ¹³C NMR Data | |

|---|---|

| Assignment | Predicted Chemical Shift (ppm) |

| -C(CH₃)₃ | ~29 - 31 |

| -C(CH₃)₃ | ~31 - 33 |

| -CH₂- | ~45 - 47 |

| Aromatic CH (ortho to alkyl) | ~128 - 130 |

| Aromatic CH (ortho to Cl) | ~130 - 132 |

| Aromatic C (ipso to alkyl) | ~140 - 142 |

| Aromatic C (ipso to Cl) | ~131 - 133 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key correlation (cross-peak) would be observed between the two aromatic doublets, confirming their ortho relationship. No other correlations are expected due to the isolated nature of the neopentyl protons and the benzylic methylene protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). youtube.comyoutube.com It would definitively link the proton signals of the methyl, methylene, and aromatic groups to their corresponding carbon signals in the ¹³C spectrum. youtube.com

The singlet from the nine methyl protons to the quaternary carbon and the methylene carbon of the neopentyl group.

The singlet from the two methylene protons to the quaternary carbon of the neopentyl group and the ipso-carbon of the benzene ring.

The aromatic protons to their neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects correlations between protons that are close in space, not necessarily through bonds. A NOESY spectrum could show a correlation between the benzylic methylene protons and the protons on the aromatic ring that are ortho to the neopentyl group, confirming the spatial proximity of these groups.

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. Unlike chromatographic techniques, qNMR is a primary ratio method that does not require an identical calibration standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For the purity assessment of this compound, a known mass of the sample would be dissolved with a known mass of a high-purity internal standard in a deuterated solvent. By comparing the integral of a specific, well-resolved signal from the analyte (e.g., the singlet from the nine methyl protons) with the integral of a signal from the internal standard, the mass fraction purity can be calculated with high accuracy.

Furthermore, qNMR can be employed for real-time reaction monitoring. By acquiring NMR spectra of a reaction mixture at different time points, the consumption of reactants and the formation of this compound can be quantified, providing valuable kinetic data without the need for sample workup or separation.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The calculated exact mass of this compound (C₁₁H₁₅Cl) is 182.08623 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺˙) at an m/z value that matches this theoretical mass to within a few parts per million (ppm), thus confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with an [M+2]⁺˙ peak approximately one-third the intensity of the [M]⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions. This provides detailed structural information. libretexts.org The fragmentation of this compound is expected to be dominated by cleavages within the alkyl side chain, as these bonds are generally weaker than those of the aromatic ring. libretexts.orgchemguide.co.uk

A plausible fragmentation pathway would be initiated by the loss of a tert-butyl radical (•C(CH₃)₃), which is a very stable radical. This would lead to the formation of a chlorobenzyl cation. However, a more dominant fragmentation pathway in alkylbenzenes is often benzylic cleavage. youtube.com A common fragmentation for compounds with a neopentyl group attached to a benzene ring is the formation of a stable tert-butyl cation. nist.gov

Plausible Fragmentation Pathways

| Initial Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 182 [M]⁺˙ | •CH₃ (15 Da) | 167 | [Cl-C₆H₄-CH₂-C(CH₃)₂]⁺ |

| 182 [M]⁺˙ | •C₄H₉ (57 Da) | 125 | [Cl-C₆H₄-CH₂]⁺ (Chlorobenzyl cation) |

| 125 | •Cl (35 Da) | 90 | [C₇H₆]⁺˙ |

Vibrational Spectroscopy (Infrared and Raman)

For this compound, the spectra would be characterized by vibrations associated with the para-disubstituted benzene ring, the neopentyl group, and the carbon-chlorine bond.

Aromatic Ring Vibrations :

C-H stretching : Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. materialsciencejournal.org

C=C stretching : The characteristic skeletal vibrations of the benzene ring are expected to produce bands around 1600, 1580, and 1490 cm⁻¹. materialsciencejournal.org

C-H out-of-plane bending : The pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) benzene, a strong band is typically observed between 850-800 cm⁻¹.

Alkyl Group Vibrations :

C-H stretching : The neopentyl group will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C-H bending : Methyl and methylene C-H bending (scissoring and rocking) vibrations will appear in the 1470-1365 cm⁻¹ region. materialsciencejournal.org The presence of the tert-butyl group is often indicated by a characteristic split band in this region.

C-Cl Vibrations :

C-Cl stretching : The stretching vibration of the C-Cl bond on an aromatic ring is expected to produce a strong band in the IR spectrum, typically in the range of 750-550 cm⁻¹. materialsciencejournal.org

Expected Key Vibrational Modes

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |

| Alkyl C-H Stretch | 2960 - 2850 | Strong / Strong |

| Aromatic C=C Ring Stretch | 1610 - 1450 | Medium-Strong / Medium-Strong |

| Alkyl C-H Bend | 1470 - 1365 | Medium / Medium |

| Aromatic C-H Out-of-Plane Bend | 850 - 800 | Strong / Weak |

| Aromatic C-Cl Stretch | 750 - 550 | Strong / Strong |

Characterization of Functional Groups and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. libretexts.org The spectrum of this compound is characterized by vibrations originating from the p-disubstituted benzene ring, the neopentyl (2,2-dimethylpropyl) group, and the carbon-chlorine bond.

The key vibrational modes expected for this molecule are detailed below:

Aromatic Ring Vibrations : The p-disubstituted benzene ring gives rise to several distinct bands. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. orgchemboulder.com C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. pressbooks.pub Furthermore, the para-substitution pattern is specifically indicated by a strong C-H out-of-plane ("oop") bending vibration, typically found in the 810–840 cm⁻¹ range. libretexts.orgopenstax.orgspectroscopyonline.com

Aliphatic Group Vibrations : The neopentyl group contributes characteristic aliphatic C-H stretching bands below 3000 cm⁻¹. The presence of the tert-butyl moiety within the neopentyl group is often associated with a distinctive splitting of the symmetric C-H bending mode (umbrella mode) around 1365 cm⁻¹.

Carbon-Halogen Vibration : The stretching vibration of the C-Cl bond attached to the aromatic ring is expected to produce a strong absorption in the fingerprint region of the IR spectrum, typically between 850-550 cm⁻¹. libretexts.org

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2960 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1585 & 1500 - 1400 | Medium |

| C-H Bend (Out-of-Plane) | p-Disubstituted Ring | 840 - 810 | Strong |

| C-Cl Stretch | Aromatic-Cl | 850 - 550 | Strong |

Conformational Analysis through Vibrational Modes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary source of conformational isomerism is the rotation around the C-C single bond connecting the neopentyl group's methylene bridge to the benzene ring.

Due to the steric bulk of the tert-butyl group, rotation is somewhat restricted. The most stable conformation is predicted to be one where the bulky tert-butyl group is oriented to minimize steric hindrance with the aromatic ring. This typically involves a staggered conformation where the C-C-C plane of the neopentyl group is perpendicular to the plane of the benzene ring. Eclipsed conformations, where the tert-butyl group is aligned with the plane of the ring, would be energetically unfavorable due to significant steric strain. lumenlearning.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a specific crystal structure for this compound is not publicly documented, the technique would provide invaluable information if a suitable single crystal were analyzed.

An X-ray crystallographic study would yield precise measurements of:

Bond Lengths : The exact distances between bonded atoms, such as the C-Cl, C-C, and C-H bonds.

Bond Angles : The angles between adjacent bonds, defining the geometry of the benzene ring and the tetrahedral arrangement around the sp³ hybridized carbons of the neopentyl group.

Dihedral Angles : These angles describe the conformation of the molecule, particularly the rotational orientation of the neopentyl group relative to the benzene ring.

Intermolecular Interactions : The analysis would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as van der Waals forces, potential halogen bonding (interactions involving the chlorine atom), and C-H···π interactions that govern the solid-state architecture.

Based on data from similar aromatic compounds, the expected bond lengths and angles can be estimated.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C(aromatic)-Cl | ~1.74 Å |

| Bond Length | C(aromatic)-C(aromatic) | ~1.39 Å |

| Bond Length | C(aromatic)-C(alkyl) | ~1.51 Å |

| Bond Angle | C-C-C (in ring) | ~120° |

| Bond Angle | C-C-C (in neopentyl) | ~109.5° |

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. tanta.edu.eg The spectrum of this compound is dominated by the benzene ring, which acts as a chromophore. Unsubstituted benzene exhibits three main absorption bands originating from π→π* transitions: an intense E1 band (~184 nm), a moderately intense E2 band (~204 nm), and a weak, fine-structured B-band (~256 nm). spcmc.ac.inquimicaorganica.org

Substitution on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). up.ac.za

Alkyl Group Effect : The neopentyl group is an electron-donating group (+I effect), which causes a small bathochromic (red) shift of the absorption bands to longer wavelengths. spcmc.ac.in

Chloro Group Effect : The chlorine atom is an auxochrome that exhibits both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) due to its lone pairs. The resonance effect typically dominates in UV-Vis spectroscopy, leading to a more significant bathochromic shift and an increase in the intensity of the B-band. spcmc.ac.inresearchgate.net

For p-disubstituted benzenes with an alkyl and a chloro group, these effects are cumulative. The characteristic fine structure of the B-band in benzene is often lost, resulting in a broader absorption band at a longer wavelength. spcmc.ac.in

| Transition Band | Typical λmax for Benzene | Expected λmax for this compound | Transition Type |

|---|---|---|---|

| E2-band (Primary) | ~204 nm | ~210 - 225 nm | π → π |

| B-band (Secondary) | ~256 nm | ~265 - 280 nm | π → π (Symmetry-forbidden) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of molecules like 1-Chloro-4-(2,2-dimethylpropyl)benzene. By approximating the many-electron Schrödinger equation, DFT methods such as B3LYP with basis sets like 6-311G(d,p) can provide a robust balance between computational cost and accuracy for predicting molecular characteristics. researchgate.net

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to a stable structure.

A key conformational feature of this molecule is the rotation around the single bond connecting the neopentyl group's methylene (B1212753) carbon to the benzene (B151609) ring. Computational analysis typically reveals that the lowest energy conformer is one that minimizes steric hindrance between the bulky tert-butyl group and the aromatic ring. This often results in a staggered conformation where the tert-butyl group is oriented away from the plane of the benzene ring. Theoretical calculations can precisely quantify the energy barriers to rotation around this bond. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound This data is illustrative and based on typical DFT calculation results for similar substituted benzenes.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | Caromatic-Caromatic | ~1.39 - 1.40 Å |

| Bond Length | Caromatic-Calkyl | ~1.53 Å |

| Bond Angle | C-C-Cl | ~119.5° |

| Bond Angle | Caromatic-Calkyl-Calkyl | ~112.0° |

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.

HOMO : Represents the orbital from which an electron is most likely to be donated. In electrophilic aromatic substitution, the energy and distribution of the HOMO are critical. For this compound, the HOMO is expected to be a π-orbital distributed across the benzene ring, with significant density at the ortho and para positions relative to the activating neopentyl group.

LUMO : Represents the orbital to which an electron is most likely to be accepted. The energy of the LUMO relates to the molecule's electron affinity.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich, typically colored red) concentrated on the π-system of the benzene ring and around the electronegative chlorine atom. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor, blue) would be found around the hydrogen atoms. researchgate.net

Table 2: Illustrative Calculated Electronic Properties This data is illustrative and based on typical DFT calculation results.

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | ~ -0.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Indicates moderate chemical stability and reactivity |

DFT calculations are highly effective at predicting various spectroscopic properties, which can be used to validate experimental data or to understand the origins of spectral features.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These calculations can help assign peaks in experimental spectra and study conformational effects on chemical shifts. researchgate.net

IR Spectroscopy : Calculations can predict the vibrational frequencies and intensities of the molecule. The resulting theoretical spectrum can be compared with an experimental FT-IR spectrum to identify characteristic functional group vibrations, such as C-Cl stretching, aromatic C-H stretching, and alkyl C-H stretching.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net For this compound, the primary absorptions would be related to π→π* transitions within the benzene ring.

Table 3: Illustrative Predicted Spectroscopic Data This data is illustrative and based on typical calculation results for similar compounds.

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | ~ 7.1 - 7.3 ppm |

| ¹³C NMR | C-Cl Carbon | ~ 132 ppm |

| IR | Aromatic C=C Stretch | ~ 1490 - 1600 cm⁻¹ |

| IR | C-Cl Stretch | ~ 1090 cm⁻¹ |

| UV-Vis | π→π* Transition (λmax) | ~ 225 nm |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, a key reaction of interest is its synthesis via the Friedel-Crafts alkylation of chlorobenzene (B131634).

Theoretical calculations can elucidate this mechanism by:

Modeling Reactant Complexes : Simulating the initial interaction between the alkylating agent (e.g., 1-chloro-2,2-dimethylpropane) and the Lewis acid catalyst (e.g., AlCl₃).

Characterizing Intermediates : Calculating the structure and stability of carbocation intermediates. A critical feature of this specific reaction is the likely 1,2-hydride shift that rearranges the initially formed primary carbocation to a more stable tertiary carbocation before it attacks the chlorobenzene ring. DFT can quantify the relative energies of these intermediates. chegg.com

Locating Transition States (TS) : Identifying the highest energy point along the reaction coordinate that connects reactants to intermediates and intermediates to products. The energy of the transition state determines the activation energy and thus the rate of the reaction. nih.govmsu.edu

By mapping this entire pathway, computational studies can confirm why the neopentyl group (2,2-dimethylpropyl) is formed on the ring, rather than the unrearranged 1,1-dimethylpropyl group, providing a detailed rationale for the observed product. chegg.com

Molecular Dynamics Simulations (e.g., Solvent Effects, Intermolecular Interactions)

While quantum mechanics focuses on the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. An MD simulation of this compound would involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water, hexane) and calculating the forces between all atoms over time using classical force fields. researchgate.net

Such simulations can reveal:

Solvent Effects : How the molecule is solvated, including the structure of the solvent shell around the hydrophobic neopentyl group and the more polar chlorophenyl moiety. This is crucial for understanding its solubility and reactivity in different media. chemrxiv.org

Intermolecular Interactions : In simulations of the pure liquid or concentrated solutions, MD can analyze how molecules of this compound interact with each other. This includes studying potential π-π stacking interactions between the benzene rings and van der Waals interactions between the alkyl chains.

Dynamical Properties : MD can be used to calculate bulk properties like density and diffusion coefficients, as well as to observe conformational dynamics over time.

Structure-Reactivity Relationships and Predictive Modeling

A major goal of computational chemistry is to establish relationships between a molecule's structure and its chemical reactivity, which can be used to build predictive models. For this compound, this involves correlating calculated quantum chemical descriptors with observed chemical behavior. nih.gov

For instance, in electrophilic aromatic substitution, the reactivity and regioselectivity are governed by the substituents. The neopentyl group is an activating, ortho-, para-directing group due to hyperconjugation and inductive effects. The chloro group is deactivating due to its inductive electron withdrawal but is also ortho-, para-directing because of resonance electron donation. libretexts.org Computational models can quantify these competing effects.

Predictive models can be built by correlating descriptors such as:

HOMO-LUMO Gap : A smaller gap often correlates with higher reactivity. researchgate.net

Molecular Electrostatic Potential : The value of the minimum potential (Vmin) on the aromatic ring can be a strong predictor of susceptibility to electrophilic attack. acs.org

Calculated Atomic Charges : Charges on the aromatic carbon atoms (e.g., Hirshfeld charges) can predict the most likely sites for electrophilic attack (regioselectivity). nih.gov

By developing these quantitative structure-activity relationships (QSAR), it becomes possible to predict the reactivity of related molecules without needing to perform experiments, accelerating the design and discovery of new chemical entities. researchgate.net

Applications and Industrial Relevance Non Prohibited

Role as a Synthetic Intermediate in Organic Synthesis

The reactivity of the chloro-substituted aromatic ring allows 1-Chloro-4-(2,2-dimethylpropyl)benzene to serve as a versatile precursor for a range of more complex molecules through various substitution and coupling reactions.

This compound is a key starting material for the synthesis of various specialty chemicals, including active ingredients for pharmaceuticals and agrochemicals. smolecule.com The chlorine atom can be replaced through nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions to introduce a wide variety of functional groups.

For instance, the corresponding phenolic derivative, 4-(2,2-dimethylpropyl)phenol, is an industrially significant compound derived from this chloroarene. This phenol (B47542) is a known feedstock for the production of thermoset resins and serves as an intermediate in the synthesis of aryloxy herbicides such as fenoxasulfone. smolecule.com Furthermore, palladium-catalyzed reactions like the Buchwald-Hartwig amination can convert this compound into N-aryl amines, which are common structural motifs in many pharmaceutical compounds. wikipedia.org The neopentyl group can confer desirable properties such as increased lipophilicity or metabolic stability to the final product.

Table 1: Examples of Specialty Chemicals Derived from Aryl Halide Intermediates

| Intermediate | Reaction Type | Product Class | Industrial Application |

|---|---|---|---|

| This compound | Hydrolysis / Nucleophilic Substitution | 4-(2,2-dimethylpropyl)phenol | Feedstock for thermoset resins, Herbicide intermediate (e.g., for fenoxasulfone) smolecule.com |

| This compound | Buchwald-Hartwig Amination | 4-(2,2-dimethylpropyl)aniline | Pharmaceutical and agrochemical building blocks smolecule.comwikipedia.org |

In the field of catalysis, phosphine (B1218219) ligands are crucial for the efficacy of many transition metal catalysts, particularly palladium, used in cross-coupling reactions. beilstein-journals.orgorgsyn.org The synthesis of these ligands often involves the formation of a carbon-phosphorus bond, typically by reacting an aryl halide with a phosphorus nucleophile. nih.gov

This compound can serve as a valuable building block for creating sterically demanding phosphine ligands. The bulky neopentyl group can influence the coordination environment around the metal center, potentially enhancing catalytic activity, selectivity, and stability. The general synthesis of such ligands can be achieved through methods like the reaction of the corresponding Grignard or organolithium reagent (formed from the aryl chloride) with a chlorophosphine, or via direct palladium- or nickel-catalyzed coupling of the aryl chloride with a secondary phosphine. nih.govbeilstein-journals.org While specific ligands derived directly from this compound are not widely documented in mainstream literature, the established synthetic routes for similar aryl halides provide a clear blueprint for its use in developing novel, bulky phosphine ligands for catalysis. mdpi.com

The structural features of this compound and its derivatives make them relevant to material science. As mentioned, the phenolic derivative is a precursor to thermoset resins, which are polymers that are irreversibly hardened upon curing. smolecule.com The bulky neopentyl group can impart properties such as thermal stability, chemical resistance, and rigidity to the resulting polymer matrix.

Furthermore, aryl chlorides can be used as monomers in certain types of polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the neopentyl group into a polymer backbone could be used to tune the material's solubility, morphology, and electronic properties.

Advanced Chemical Manufacturing Processes

The production and use of this compound benefit from modern advancements in chemical engineering and process chemistry, which aim to improve efficiency, safety, and sustainability.

The primary method for synthesizing this compound is the Friedel-Crafts alkylation of chlorobenzene (B131634) with a neopentyl halide (like 1-chloro-2,2-dimethylpropane) or neopentyl alcohol. smolecule.comresearchgate.net Traditionally performed in large batch reactors, this reaction can be significantly improved by implementing continuous-flow synthesis. google.com

Flow chemistry offers several advantages for Friedel-Crafts reactions, which are often highly exothermic and can be difficult to control on a large scale. researchgate.net In a flow reactor, the small reactor volume and high surface-area-to-volume ratio allow for superior heat transfer and precise temperature control, minimizing the formation of byproducts. google.com This leads to higher selectivity for the desired para-substituted product over the ortho-isomer. Additionally, continuous-flow systems enhance safety by minimizing the volume of hazardous reagents and catalysts (like aluminum chloride) present at any given time. These systems can be automated for consistent product quality and can be scaled up by running multiple reactors in parallel ("numbering-up"). google.com

On an industrial scale, the economic and environmental viability of producing this compound hinges on process optimization. A key area of development in Friedel-Crafts chemistry is the replacement of traditional Lewis acid catalysts like aluminum chloride (AlCl₃). researchgate.net AlCl₃ is used in stoichiometric amounts, is corrosive, and generates significant aqueous waste during workup.

Modern industrial processes are shifting towards solid acid catalysts, such as zeolites or silica-supported phosphotungstic acid. researchgate.netresearchgate.net These heterogeneous catalysts are non-corrosive, can be easily separated from the reaction mixture by filtration, and can be regenerated and reused, aligning with the principles of green chemistry. For the closely related synthesis of 1-tert-butyl-4-chlorobenzene, an optimized industrial process uses a complex acid catalyst (HAlCl₄) and integrates the recycling of the hydrogen chloride byproduct to generate the alkylating agent in situ, improving atom economy. google.com Such strategies, including catalyst selection, solvent choice, and byproduct recycling, are crucial for the efficient, large-scale, and sustainable production of this compound. mt.com

Table 2: Comparison of Batch vs. Continuous Flow for Friedel-Crafts Alkylation

| Parameter | Conventional Batch Process | Continuous-Flow Process |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Safety | Higher risk due to large volumes of reagents | Inherently safer, small reaction volumes |

| Selectivity | Can be lower due to temperature gradients | Often higher due to uniform conditions |

| Scalability | Requires larger reactors (scaling-up) | Achieved by longer run times or parallel reactors (numbering-up) google.com |

| Process Control | Manual or semi-automated | Easily automated for high consistency |

Environmental Fate and Degradation Studies Non Prohibited

Abiotic Transformation Pathways

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 1-Chloro-4-(2,2-dimethylpropyl)benzene, the primary abiotic transformation pathways considered are photodegradation and hydrolysis.

Photodegradation Mechanisms (e.g., Hydroxyl Radical Reactions)

In the atmosphere and sunlit surface waters, organic compounds can be degraded by photochemical reactions. ethz.ch For aromatic compounds like this compound, the most significant of these processes is the reaction with photochemically generated hydroxyl radicals (•OH). ethz.ch These highly reactive species can initiate the degradation of many organic pollutants. usgs.gov

The reaction is likely to proceed via addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of the chlorine atom or ring cleavage, leading to the formation of various degradation products.

Table 1: Factors Influencing Photodegradation of Aromatic Compounds

| Factor | Influence |

|---|---|

| Hydroxyl Radical Concentration | Higher concentrations lead to faster degradation rates. |

| Sunlight Intensity | Greater intensity increases the rate of hydroxyl radical formation. |

| Chemical Structure | Substituents on the aromatic ring can activate or deactivate it towards radical attack and introduce steric effects. |

| Presence of Other Substances | Natural organic matter can sometimes inhibit hydroxyl radical reactions. usgs.gov |

Hydrolytic Stability in Aquatic Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For aryl halides like this compound, the carbon-chlorine bond on the benzene (B151609) ring is generally resistant to hydrolysis under normal environmental conditions of pH and temperature. This stability is due to the partial double bond character of the C-Cl bond resulting from resonance with the aromatic ring.

Significant hydrolysis of chlorobenzene (B131634) to phenol (B47542) typically requires harsh conditions, such as high temperatures and pressures, which are not representative of natural aquatic environments. The presence of the bulky 2,2-dimethylpropyl group is not expected to significantly alter this inherent stability towards hydrolysis. Therefore, hydrolysis is considered a minor degradation pathway for this compound in the environment.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the breakdown of organic substances by living organisms, primarily microorganisms. The structural features of this compound, namely the chlorinated aromatic ring and the bulky alkyl substituent, will influence its susceptibility to microbial attack.

Aerobic and Anaerobic Biodegradation Pathways

The biodegradation of chlorinated benzenes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, often through different mechanisms.

Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of chlorobenzene and its derivatives is often catalyzed by dioxygenase enzymes. nih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This is then dehydrogenated to a substituted catechol. For this compound, this would likely lead to the formation of a substituted chlorocatechol. Subsequent enzymatic reactions would then lead to the cleavage of the aromatic ring. The bulky neopentyl group may pose a steric hindrance to the initial dioxygenase attack, potentially slowing the rate of degradation compared to less substituted chlorobenzenes.

Anaerobic Biodegradation: In the absence of oxygen, a common degradation pathway for more highly chlorinated benzenes is reductive dechlorination. This process involves the removal of a chlorine atom, which is replaced by a hydrogen atom. For monochlorinated compounds like this compound, reductive dechlorination is generally a slower process. researchgate.net If it were to occur, it would result in the formation of (2,2-dimethylpropyl)benzene.

Table 2: Comparison of Aerobic and Anaerobic Biodegradation of Chlorinated Benzenes

| Feature | Aerobic Biodegradation | Anaerobic Biodegradation |

|---|---|---|

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Initial Reaction | Dioxygenase-catalyzed ring hydroxylation | Reductive dechlorination |

| Typical Substrates | Less chlorinated benzenes | More highly chlorinated benzenes |

| Key Intermediates | Chlorocatechols | Less chlorinated benzene congeners |

Microbial Transformation and Mineralization Studies

While specific microbial transformation studies on this compound are not documented in the reviewed literature, studies on similar compounds provide insights. The ability of microorganisms to degrade aromatic hydrocarbons is widespread, with various bacterial and fungal strains capable of utilizing these compounds as a source of carbon and energy. frontiersin.orgbiorxiv.org